Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate
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Overview
Description
Preparation Methods
The synthesis of Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate involves multiple steps. One common synthetic route includes the reaction of naphthalen-2-ol with 3-chloropropyl cyanocarbonimidodithioate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents . In biology, it is used to investigate cellular signaling pathways and molecular mechanisms . Industrially, it may be employed in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets . It can bind to proteins and enzymes, modulating their activity and function . This compound may also interfere with cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate can be compared with other similar compounds such as:
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate: This compound has a similar structure but contains an indole group instead of a cyanocarbonimidodithioate group.
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester: This compound has a similar naphthalene moiety but differs in its functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C16H16N2OS2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[methylsulfanyl(3-naphthalen-2-yloxypropylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C16H16N2OS2/c1-20-16(18-12-17)21-10-4-9-19-15-8-7-13-5-2-3-6-14(13)11-15/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI Key |
KUOROERPQPUEPT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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